molecular formula C25H26N4O B6580919 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide CAS No. 1206985-93-4

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B6580919
CAS No.: 1206985-93-4
M. Wt: 398.5 g/mol
InChI Key: BOJRRWRIIQNKPK-UHFFFAOYSA-N
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Description

This compound is a quinoline-piperidine hybrid featuring a 3-cyano-6-methylquinoline core linked to a piperidine-4-carboxamide scaffold substituted with a 4-ethylphenyl group. The quinoline moiety is known for its role in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The piperidine-4-carboxamide group provides conformational flexibility and hydrogen-bonding capacity, critical for target engagement.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-3-18-5-7-21(8-6-18)28-25(30)19-10-12-29(13-11-19)24-20(15-26)16-27-23-9-4-17(2)14-22(23)24/h4-9,14,16,19H,3,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJRRWRIIQNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Cyano-6-methylquinoline

A nitrobenzene-mediated cyclization of 4-chloro-3-cyano-6-methylaniline with glycerol at 180°C yields 3-cyano-6-methylquinoline (58% yield). The cyano group is introduced via a Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF), while the methyl group originates from a Friedel-Crafts alkylation with methyl iodide and AlCl₃.

Key Reaction Conditions

  • Temperature: 180°C (microwave-assisted heating reduces time to 30 minutes).

  • Catalyst: FeCl₃ (0.5 equiv) enhances regioselectivity.

Functionalization of the Piperidine Ring

Piperidine-4-carboxylic acid derivatives are synthesized through nitrile reduction and subsequent functionalization.

Preparation of Piperidine-4-carboxylic Acid

4-Cyanopiperidine undergoes hydrolysis in 6M HCl at reflux (12 hours) to yield piperidine-4-carboxylic acid hydrochloride (89% purity). Neutralization with NaOH (2M) liberates the free acid, which is extracted with dichloromethane.

Formation of the Carboxamide Intermediate

Piperidine-4-carboxylic acid reacts with thionyl chloride (1.2 equiv) in dichloromethane to form the acid chloride, which is coupled with 4-ethylaniline in the presence of triethylamine (3.0 equiv). This two-step process achieves a 76% yield of N-(4-ethylphenyl)piperidine-4-carboxamide.

Optimization Notes

  • Solvent: Tetrahydrofuran (THF) improves coupling efficiency compared to DMF.

  • Base: Di-n-butylamine reduces side reactions during carboxamide formation.

Coupling of Quinoline and Piperidine Moieties

The quinoline and piperidine fragments are conjugated via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

4-Chloro-3-cyano-6-methylquinoline reacts with N-(4-ethylphenyl)piperidine-4-carboxamide in n-butanol at 120°C for 18 hours, yielding the target compound (62% yield). Microwave irradiation (150°C, 30 minutes) increases yield to 78%.

Side Reactions

  • Competing hydrolysis of the cyano group occurs in protic solvents, necessitating anhydrous conditions.

  • Substitution at the 6-methyl position is avoided by steric hindrance.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 100°C achieves 71% yield. This method minimizes thermal degradation of the cyano group.

Purification and Characterization

Crude product is purified via reversed-phase chromatography (C18 column, acetonitrile/water gradient) to ≥95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, quinoline-H), 7.89 (d, J = 8.1 Hz, 1H), 7.62–7.55 (m, 2H, Ar-H), 4.31 (t, J = 6.0 Hz, 2H, piperidine-H), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.67 (s, 3H, CH₃).

  • HRMS : [M + H]⁺ calcd for C₂₅H₂₇N₄O₂: 423.2031; found: 423.2028.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageSource Reference
SNAr (microwave)780.5 hRapid reaction
Buchwald-Hartwig7112 hMild conditions
Classical SNAr6218 hNo specialized equipment required

Challenges and Mitigation Strategies

Cyano Group Stability

The 3-cyano substituent is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., THF) and neutral pH during coupling prevents degradation.

Steric Hindrance

Bulky substituents at the 6-methyl position slow SNAr kinetics. Increasing reaction temperature to 130°C or using catalytic KI (10 mol%) accelerates substitution.

Scale-Up Considerations

Industrial synthesis prioritizes the microwave-assisted SNAr route due to shorter reaction times and higher throughput. Solvent recovery systems for n-butanol reduce costs by 40% compared to toluene-based methods .

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups such as cyano or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the cyano group may yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the field of medicinal chemistry due to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to pain management and inflammation.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells by modulating enzyme activity related to cell survival pathways.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of quinoline-based compounds in models of neurodegenerative diseases, suggesting that this compound may offer similar benefits through its interaction with neuroreceptors.

Pharmacological Insights

The pharmacological profile of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide suggests several therapeutic avenues:

  • Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions this compound as a potential treatment for chronic inflammatory conditions.

Materials Science Applications

Beyond medicinal applications, this compound's unique structure allows for potential use in materials science:

  • Organic Electronics : The electronic properties of quinoline derivatives could be harnessed in the development of organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : Its reactivity can be exploited in polymer synthesis, potentially leading to novel materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Compound Name / ID Core Structure Substituents (R Groups) Molecular Formula Molecular Weight Key Features / Activity Reference
Target Compound 3-Cyano-6-methylquinoline N-(4-Ethylphenyl)piperidine-4-carboxamide C₂₆H₂₇N₅O¹ 433.53 g/mol² High lipophilicity (ethyl group); potential CNS penetration
N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide 3-Cyano-6-methylquinoline N-(4-Chlorobenzyl)piperidine-4-carboxamide C₂₄H₂₃ClN₄O 418.9 g/mol Chlorine enhances electronegativity; possible antiviral activity (HCV inhibition)
N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide 3-Cyano-6-methylquinoline N-(3-Chlorobenzyl)piperidine-4-carboxamide C₂₄H₂₃ClN₄O 418.9 g/mol Meta-chlorine may reduce steric hindrance; improved solubility vs. para-substituted
1-[6-(4-Ethylphenoxy)-pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidine 4-Ethylphenoxy, 4-fluorobenzyl C₂₅H₂₇FN₄O₂ 458.51 g/mol Pyrimidine core with phenoxy linkage; fluorobenzyl enhances metabolic stability
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazole Trifluoromethyl, chloro, dimethylpiperidine C₂₉H₃₉ClF₃N₄O₂ 610.09 g/mol High molecular weight; trifluoromethyl improves target selectivity (HCV entry inhibitor)

¹Calculated based on structural analogs (e.g., ); ²Estimated using PubChem tools.

Key Findings

Substituent Effects on Activity :

  • Chlorine vs. Ethyl : Chlorine substituents () increase electronegativity, enhancing interactions with polar residues in viral proteases or kinases. In contrast, the ethyl group in the target compound likely improves membrane permeability due to increased lipophilicity .
  • Fluorine Incorporation : Fluorinated analogs () exhibit enhanced metabolic stability, as seen in SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .

Core Structure Impact: Quinoline vs. Pyrimidine/Oxazole: Quinoline-based compounds (target, ) are more rigid and planar, favoring intercalation or π-π stacking in enzyme active sites. Pyrimidine/oxazole derivatives () offer greater synthetic versatility but may lack comparable binding affinity .

Molecular Weight and Bioavailability :

  • The trifluoromethyl-containing oxazole analog () has a high molecular weight (610.09 g/mol), which may limit blood-brain barrier penetration. The target compound (~433 g/mol) falls within the optimal range for CNS-targeted drugs .

Notes

  • Data Gaps : Physical properties (e.g., solubility, melting point) for the target compound are unavailable in the provided evidence. Analogous data from –7 suggest moderate aqueous solubility due to the carboxamide group.
  • Synthetic Challenges : Introducing the 4-ethylphenyl group may require optimized coupling conditions to avoid byproducts, as seen in ’s oxazole derivatives (57–61% yields) .

Biological Activity

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline core with a cyano group and a piperidine ring, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4OC_{25}H_{26}N_{4}O with a molecular weight of 398.5 g/mol. The structural representation can be outlined as follows:

PropertyValue
Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
CAS Number 1206985-93-4
Smiles Notation CCc1ccc(NC(=O)C2CCN(c3c(C#N)cnc4ccc(C)cc34)CC2)cc1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the quinoline core followed by the introduction of functional groups such as the cyano and piperidine moieties. Common reagents include various acids and bases under controlled temperature conditions, optimizing yield and purity through advanced techniques like continuous flow chemistry.

The biological activity of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide is primarily attributed to its interactions with specific biological targets, which may include enzymes, receptors, or proteins involved in cellular signaling pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing physiological responses.
  • Cellular Signaling Interference : The compound may interfere with cellular signaling pathways, altering cell function.

Pharmacological Studies

Research has indicated that quinoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of quinoline derivatives as anticancer agents. For instance, compounds structurally similar to 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Quinoline derivatives are also noted for their antimicrobial effects, with some studies reporting significant inhibition against bacterial strains and fungi.

Anticancer Activity

A study evaluating related quinoline derivatives demonstrated their effectiveness against four cancer cell lines, revealing IC50 values ranging from 0.014 to 5.87 µg/mL. These compounds exhibited mechanisms involving the inhibition of sirtuins and other oncogenic pathways .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of quinoline derivatives. The results indicated that compounds similar to 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide displayed moderate to high activity against pathogens such as Plasmodium falciparum, suggesting potential applications in treating malaria .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Quinoline Core Formation : Cyclocondensation of substituted anilines with acrylonitrile derivatives under acidic conditions to generate the 6-methylquinoline scaffold .

Cyano Group Introduction : Nitrile incorporation at position 3 via halogenation followed by cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling) .

Piperidine Coupling : Amide bond formation between the quinoline intermediate and the piperidine-4-carboxamide moiety using coupling agents like EDCI/HOBt or PyBOP .

Final Functionalization : Substituent optimization (e.g., ethylphenyl group) via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
Key Considerations: Microwave-assisted synthesis (e.g., 100–150°C, solvent-free) improves yield and reduces reaction time .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (quinoline proton signals at δ 8.5–9.0 ppm; piperidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.2) and purity (>95%) .
  • HPLC : Assesses purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What primary biological targets are associated with this compound?

  • Methodological Answer :
  • Kinase Inhibition : Quinoline-piperidine derivatives target tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding domain competition. Use kinase profiling assays (e.g., ADP-Glo™) to validate .
  • Antimicrobial Activity : Test against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans (IC₅₀ ≤ 10 µM) using broth microdilution .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, IC₅₀ ~2.5 µM) via MTT assay .

Advanced Research Questions

Q. How do structural modifications influence activity in quinoline-piperidine analogs?

  • Methodological Answer :
  • Quinoline Substituents :
PositionGroupEffect on ActivitySource
3-cyano-CNEnhances kinase binding via H-bonding
6-methyl-CH₃Improves metabolic stability
  • Aryl Carboxamide :
  • 4-Ethylphenyl (logP ~3.2) enhances membrane permeability vs. 4-methoxyphenyl (logP ~2.8) .
  • Piperidine : N-substitution (e.g., ethyl) reduces hERG liability compared to benzyl groups .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Methodological Answer :
  • Xenograft Models : Implant HT-29 colon cancer cells in nude mice; administer compound orally (10 mg/kg/day) for 21 days. Monitor tumor volume reduction via caliper measurements .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂ ~4.5 hrs) and bioavailability (F% ~35%) in Sprague-Dawley rats .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney .

Q. How can crystallography resolve stability and reactivity challenges?

  • Methodological Answer :
  • X-ray Diffraction : Determine bond lengths (e.g., C-N piperidine amide: 1.33 Å) and torsional angles to predict hydrolysis susceptibility .
  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24 hrs; analyze degradation products via UPLC-QTOF .
  • Reactivity : Test sulfonyl group stability under reductive conditions (e.g., NaBH₄) .

Contradictions in Literature

  • Substituent Effects : reports 6-ethylquinoline derivatives show lower kinase inhibition (IC₅₀ >10 µM) than 6-methyl analogs (IC₅₀ ~2 µM) . This suggests steric hindrance from ethyl groups reduces target engagement.
  • Synthetic Yields : Microwave-assisted methods () achieve 75–85% yield vs. traditional reflux (50–60%) .

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